(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one
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Overview
Description
(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one is an organic compound characterized by a butenone structure with a phenyl group and a methylphenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one involves the Friedel-Crafts acylation of 4-methylacetophenone with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted aromatic compounds
Scientific Research Applications
(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: Shares a similar structure but lacks the butenone moiety.
4-Methylacetophenone: Similar aromatic structure but different functional groups.
1-Phenyl-3-buten-2-one: Similar but lacks the methylphenyl group.
Uniqueness
(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one is unique due to its combination of a butenone structure with both phenyl and methylphenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
(E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-14-7-9-15(10-8-14)11-12-17(18)13-16-5-3-2-4-6-16/h2-12H,13H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRCKOBYSFHAX-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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